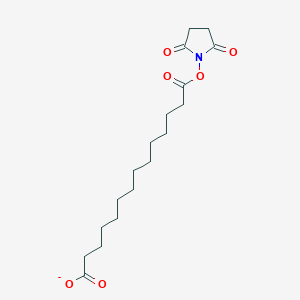![molecular formula C6H7N3S B13981252 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine CAS No. 591749-68-7](/img/structure/B13981252.png)
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of nitrogen- and sulfur-containing heterocycles, which are known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,2,4-triazine derivatives with thioamides or thioureas in the presence of a suitable catalyst . The reaction conditions often require refluxing in ethanol or other solvents, and the use of bases such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above. This includes scaling up the reaction volumes, ensuring efficient mixing and heat transfer, and employing continuous flow reactors to enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Vergleich Mit ähnlichen Verbindungen
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also contain nitrogen and sulfur atoms and exhibit similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of related compounds .
Eigenschaften
CAS-Nummer |
591749-68-7 |
|---|---|
Molekularformel |
C6H7N3S |
Molekulargewicht |
153.21 g/mol |
IUPAC-Name |
2,6-dihydro-[1,3]thiazino[3,4-d][1,2,4]triazine |
InChI |
InChI=1S/C6H7N3S/c1-2-10-5-9-4-8-7-3-6(1)9/h1-4,7H,5H2 |
InChI-Schlüssel |
OJHAKIIRQNFSHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2C=NNC=C2C=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)







![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)

